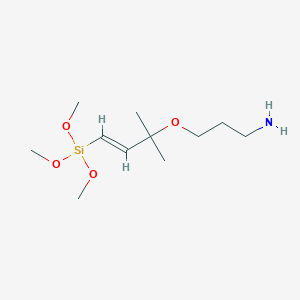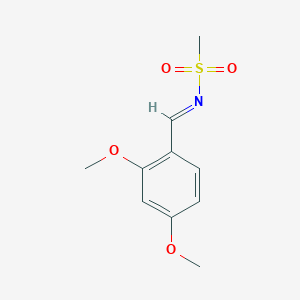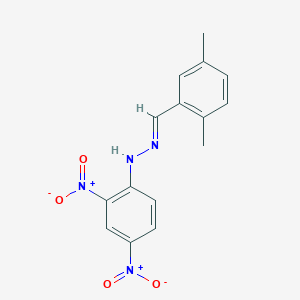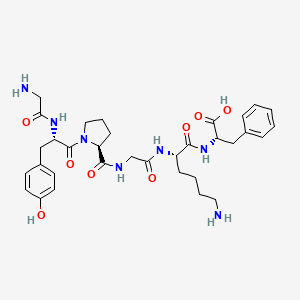![molecular formula C9H10ClNO2 B1638821 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine CAS No. 878217-62-0](/img/structure/B1638821.png)
8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine
Übersicht
Beschreibung
8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine is a heterocyclic organic compound featuring a benzodioxepin ring system with a chlorine atom at the 8th position and an amine group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors such as catechol derivatives with epichlorohydrin under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or reduce the amine group to an imine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or imine derivatives.
Substitution: Hydroxyl, alkoxy, or thiol-substituted derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology and Medicine:
Biochemistry: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry:
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Dyes and Pigments: Utilized in the synthesis of novel dyes due to its chromophoric properties.
Wirkmechanismus
The mechanism by which 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine exerts its effects depends on its application:
Pharmacological Action: It may interact with specific receptors or enzymes, modulating their activity through binding interactions.
Catalytic Action: As a ligand, it can stabilize transition states and facilitate the formation of reactive intermediates in catalytic cycles.
Molecular Targets and Pathways:
Neurological Pathways: Potential interaction with neurotransmitter receptors or ion channels.
Inflammatory Pathways: Modulation of cytokine production or inhibition of inflammatory enzymes.
Vergleich Mit ähnlichen Verbindungen
8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol: Similar structure but with a hydroxyl group instead of an amine.
7-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepin: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness:
Structural Features: The presence of both chlorine and amine groups provides unique reactivity and potential for diverse chemical modifications.
Applications: Its specific structure makes it suitable for applications in both medicinal chemistry and material science, offering versatility not seen in closely related compounds.
Eigenschaften
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCSCYDXCNOSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)N)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-](/img/structure/B1638762.png)







